molecular formula C22H35N3O2 B1214152 N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE CAS No. 81358-96-5

N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE

Cat. No.: B1214152
CAS No.: 81358-96-5
M. Wt: 373.5 g/mol
InChI Key: RDIBJGVCLJKGFR-UHFFFAOYSA-N
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Description

N4-(5-(Hexyloxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine (CAS 81358-96-5) is a synthetic 8-aminoquinoline analog developed for research purposes, particularly in the field of antimalarial drug discovery. With a molecular formula of C22H35N3O2 and a molecular weight of 373.5 g/mol, this compound is a structural derivative of primaquine, designed to explore enhanced efficacy and altered pharmacological profiles . Its primary research value lies in investigating novel antimalarial agents that target the exoerythrocytic (tissue) and sexual (gametocyte) stages of the Plasmodium life cycle, which are crucial for preventing relapses and blocking transmission . While the exact mechanism of action for this specific analog is a subject of ongoing research, studies on related 8-aminoquinolines suggest that their activity may be mediated by metabolites that interfere with the mitochondrial electron transport chain in the parasite, leading to disruptive oxidative stress . This aligns with research findings that similar compounds can increase levels of superoxide anion and lipid peroxidation . The addition of a hexyloxy substituent is a key structural modification intended to optimize properties like lipophilicity (predicted XLogP3 of 5) and metabolic stability . This product is intended for non-clinical laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-N-(5-hexoxy-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-5-6-7-8-14-27-22-19(26-4)15-18(25-17(3)10-9-12-23)21-20(22)16(2)11-13-24-21/h11,13,15,17,25H,5-10,12,14,23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIBJGVCLJKGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C2=NC=CC(=C12)C)NC(C)CCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94388-52-0 (phosphate(1:2)salt)
Record name WR 242511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081358965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301001947
Record name N~4~-[5-(Hexyloxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81358-96-5
Record name WR 242511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081358965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~4~-[5-(Hexyloxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the hexyloxy and methoxy groups at the desired positions.

    Attachment of the Pentanediamine Moiety: The final step involves the attachment of the pentanediamine moiety to the substituted quinoline core through a series of amination reactions.

Chemical Reactions Analysis

N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.

    Amination: The pentanediamine moiety can participate in further amination reactions to form more complex derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the pentanediamine moiety can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 8-Aminoquinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(Hexyloxy), 6-methoxy, 4-methyl C22H35N3O2 373.541 Lipophilic hexyloxy, methyl stability
Primaquine (N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine phosphate) 6-methoxy C15H21N3O·2H3PO4 455.34 (salt form) Simpler structure, clinical antimalarial
Compound 53 (N4-(5-Heptyloxy-2-tert-butyl-6-methoxy-4-methylquinolin-8-yl)-1,4-pentanediamine) 5-heptyloxy, 2-tert-butyl, 4-methyl C27H45N3O2 ~443.67 Extended heptyloxy, tert-butyl bulk
Compound 47 (N4-(5-(Hexyloxy)-6-methoxy-2-tert-butylquinolin-8-yl)-1,4-pentanediamine) 5-hexyloxy, 2-tert-butyl C25H41N3O2 ~415.62 tert-butyl enhances steric hindrance

Key Observations :

  • Steric Effects : Compounds like 53 and 47 incorporate bulky tert-butyl groups, which may hinder interactions with biological targets compared to the target compound’s methyl group at position 4 .
  • Stability: The methyl group at position 4 in the target compound could enhance metabolic stability relative to non-methylated analogs .

Key Observations :

  • Antimicrobial Potency : Alkoxy chain length correlates with activity; heptyloxy (Compound 53) shows superior Gram-positive activity vs. hexyloxy (target) .
  • Toxicity: Primaquine’s diphosphate form has notable toxicity (LD50 = 100 mg/kg orally in mice), while the target compound’s safety profile remains uncharacterized .
  • Mechanistic Insights: The target compound’s 4-methyl group may reduce oxidative stress-related toxicity compared to non-methylated 8-aminoquinolines .

Pharmacokinetic Considerations

  • Lipophilicity vs. Solubility : The hexyloxy group in the target compound likely improves tissue penetration but may require formulation adjustments to enhance bioavailability .
  • Metabolic Stability : Methyl and alkoxy groups may slow hepatic metabolism compared to Primaquine, which undergoes rapid CYP450-mediated oxidation .

Biological Activity

N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE is a complex organic compound with significant potential in biological applications due to its unique structural features. This compound, which incorporates a quinoline moiety along with hexyloxy and methoxy substituents, has been the subject of various studies aimed at elucidating its biological activity, particularly in relation to its antiproliferative, antibacterial, and antioxidative properties.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • IUPAC Name : 4-N-(5-hexyloxy-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine
  • Molecular Formula : C22H35N3O2
  • Molecular Weight : 373.541 g/mol

Synthesis Pathway

The synthesis of this compound involves several key steps:

  • Formation of the Quinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The quinoline core undergoes substitution to introduce hexyloxy and methoxy groups.
  • Attachment of the Pentanediamine Moiety : Final amination reactions attach the pentanediamine to the substituted quinoline core.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound has been tested against several human cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)3.1
HCT 116 (Colorectal)3.7
H460 (Lung)2.2
HEK 293 (Non-cancerous)5.3

These results suggest that the compound selectively inhibits cancer cell proliferation while showing less toxicity towards non-cancerous cells .

Antibacterial Activity

In addition to its antiproliferative properties, this compound has demonstrated antibacterial activity against Gram-positive bacteria. For instance, it showed significant efficacy against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .

Antioxidative Activity

The antioxidative potential of this compound has also been evaluated. Compounds with similar structures have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the compound may help mitigate oxidative stress in biological systems .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The pentanediamine moiety may form hydrogen bonds with enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Study on Antiproliferative Effects

In a study examining novel quinoline derivatives, this compound was highlighted for its selective activity against breast cancer cells (MCF-7). The study concluded that the structural modifications significantly enhanced its biological activity compared to other derivatives lacking such substitutions .

Study on Antibacterial Properties

Another research effort focused on the antibacterial properties of compounds similar to this compound. It was found that the introduction of hydrophobic groups improved interaction with bacterial membranes, enhancing antibacterial efficacy .

Q & A

Q. What are the validated synthetic routes for N4-(5-(hexyloxy)-6-methoxy-4-methyl-8-quinolinyl)-1,4-pentanediamine, and how are intermediates characterized?

A two-step synthesis is commonly employed: (i) condensation of 6-methoxy-8-aminoquinoline derivatives with 1,4-pentanediamine precursors under acidic conditions, followed by (ii) alkylation of the hydroxyl group with hexyl bromide . Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For example, the quinoline core’s substitution pattern is verified using 1H^1H-NMR chemical shifts (e.g., 8-quinolinyl protons at δ 8.5–9.0 ppm) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard, using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0). For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI+) in selected reaction monitoring (SRM) mode is preferred, monitoring transitions such as m/z 455 → 238 . Calibration curves should be validated for linearity (R2^2 > 0.99) across 1–1000 ng/mL .

Q. What is the primary mechanism of action against Plasmodium species?

As an 8-aminoquinoline derivative, it disrupts mitochondrial electron transport in malaria parasites by inhibiting cytochrome c oxidase, leading to oxidative stress and gametocyte clearance. This is demonstrated in ex vivo assays measuring ATP depletion (IC50_{50} = 0.5–2.0 µM) .

Advanced Research Questions

Q. How can structural modifications improve the compound’s pharmacokinetic profile while retaining antimalarial efficacy?

Key strategies include:

  • Lipophilicity adjustment : Replace the hexyloxy group with branched alkyl chains (e.g., iso-pentyl) to enhance blood-brain barrier penetration, as shown in analogs with logP values optimized from 2.5 to 3.8 .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-methyl position to reduce CYP2D6-mediated oxidation, validated via liver microsome assays (t1/2_{1/2} increased from 2.1 to 6.5 hours) .

Q. How do researchers resolve contradictions in toxicity data between in vitro and in vivo models?

Discrepancies often arise from species-specific metabolism. For example:

  • In vitro : LD50_{50} in murine macrophages is 100 mg/kg, but in vivo oral LD50_{50} in mice is 15.9 mg/kg due to systemic accumulation . Mitigate this by conducting metabolite profiling (e.g., identifying hepatotoxic N-oxides via UPLC-QTOF) and adjusting dosing regimens .

Q. What experimental designs are optimal for assessing oxidative stress induction in human erythrocytes?

Use a combination of:

  • Biochemical assays : Measure glutathione (GSH) depletion and malondialdehyde (MDA) levels after 24-hour exposure to 10–100 µM compound .
  • Flow cytometry : Quantify reactive oxygen species (ROS) with DCFH-DA staining in glucose-6-phosphate dehydrogenase (G6PD)-deficient vs. normal erythrocytes .

Q. How can computational modeling predict binding affinity to Plasmodium M18 aspartyl aminopeptidase?

Perform 3D-QSAR and molecular docking (e.g., using AutoDock Vina) with the enzyme’s crystal structure (PDB: 3T3C). Key parameters:

  • Pharmacophore features : A protonated amine at position N4 and methoxy group at position 6 are critical for hydrogen bonding (ΔG = −5.14 kcal/mol) .
  • Validation : Compare predicted IC50_{50} values with in vitro enzymatic inhibition assays .

Data Contradiction Analysis

Q. Why do some studies report variable gametocytocidal activity across Plasmodium vivax isolates?

Genetic polymorphisms in parasite pvmdr1 and host CYP2D6 isoforms alter drug metabolism and efflux. Address this by:

  • Genotyping : Screen isolates for pvmdr1 mutations (e.g., Y976F) using PCR-RFLP .
  • Pharmacogenomic correlation : Stratify clinical trial participants by CYP2D6 activity (e.g., poor vs. extensive metabolizers) .

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